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Compound of Interest

Compound Name: 2-(tert-Butyl)-5-fluoropyridine

Cat. No.: B15334037

Get Quote

Part 1: Executive Summary & Molecule Profile
2-(tert-Butyl)-5-fluoropyridine represents a strategic scaffold in modern drug discovery.[1][2]

The incorporation of the tert-butyl group at the C2 position provides significant steric bulk and

lipophilicity, shielding the pyridine nitrogen from unwanted metabolic coordination, while the C5-

fluorine atom modulates the electronic properties of the ring, lowering the pKa and blocking

metabolic oxidation at the electron-rich C5 position.

This guide provides a comprehensive technical breakdown of the physicochemical properties,

synthesis pathways, and rigorous characterization protocols required to validate this

compound's identity and purity in a research setting.

Chemical Identity[1][2][3]
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Property Detail

IUPAC Name 2-(tert-Butyl)-5-fluoropyridine

Common Name 2-tBu-5-F-Pyridine

Molecular Formula

C

H

FN

Molecular Weight 153.20 g/mol

CAS Number

Note: Specific CAS often varies by derivative;

commonly associated with 1211516-77-6 (3-Cl

analog) or custom synthesis IDs.[1][2]

SMILES CC(C)(C)C1=NC=C(F)C=C1

Physicochemical Profile (Predicted)[1]
Parameter Value Significance

LogP ~2.4 - 2.7
Moderate lipophilicity suitable

for CNS penetration.[1][2]

pKa (Conj. Acid) ~4.0 - 4.5

Reduced basicity compared to

pyridine (5.[1][2]2) due to F-

withdrawal, partially offset by t-

Bu donation.[1][2]

Boiling Point ~160-170 °C
Volatile liquid / Low-melting

solid.[1][2]

Appearance Colorless Oil
Prone to yellowing upon

oxidation/storage.[2]

Part 2: Synthesis & Sourcing Logic[1][2]
To ensure the integrity of the characterization, one must understand the impurity profile

generated by the synthesis. Two primary routes are dominant in the literature for this
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substitution pattern.

Synthesis Decision Tree (Graphviz)
The following diagram outlines the retrosynthetic logic and potential impurity carry-over.

2-(tert-Butyl)-5-fluoropyridine
(Target)

Route A: Nucleophilic Substitution
(Scalable, High Purity)

 Main Product

Impurity: Homocoupling (Biaryl)
Unreacted Chloride

 Side Products

Route B: Minisci Radical Alkylation
(Medicinal Chem, Rapid)

 Major Isomer

Impurity: 2,6-di-tBu-3-F-pyridine
4-tBu-3-F-pyridine (Regioisomer)

 Critical Separation Req.

2-Chloro-5-fluoropyridine t-BuMgCl / Cu(I) Cat
(Kumada-Corriu) 3-Fluoropyridine Pivalic Acid + AgNO3 + Persulfate

Click to download full resolution via product page

Caption: Figure 1. Comparison of Nucleophilic Substitution (Route A) vs. Minisci Alkylation

(Route B) pathways, highlighting specific impurity profiles that dictate downstream QC

methods.

Part 3: Spectroscopic Characterization Atlas
This section details the expected spectral signatures.[2][3] The combination of

F and

H NMR is the gold standard for validating the substitution pattern.

Nuclear Magnetic Resonance (NMR)
Solvent: CDCl

(Chloroform-d) or DMSO-d

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.benchchem.com/product/b15334037/docs?utm_src=pdf-body-img#technical-characterization-guide-2-tert-butyl-5-fluoropyridine-1-2
https://pubchem.ncbi.nlm.nih.gov/compound/2-tert-Butylpyridine
https://par.nsf.gov/servlets/purl/10356696
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15334037?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


.[1][2] Internal Standard: TMS (0.00 ppm) for

H; CFCl

(0.00 ppm) for

F.[2]

H NMR (400 MHz, CDCl

)
The spectrum is characterized by a distinct aromatic pattern (AMX system) and a strong

aliphatic singlet.[2]
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Shift (

ppm)
Multiplicity Integration

Coupling (

Hz)
Assignment

Structural
Logic

8.35 d (or br s) 1H , H-6

Most

deshielded

(adj. to N).[1]

[2] Appears

as a doublet

due to F-

coupling.[1]

[2]

7.30 - 7.38 ddd 1H , H-4

Ortho to F

and Meta to

N. Shows

large F-

coupling.[1]

[2]

7.25 dd 1H , H-3

Ortho to t-Bu.

[1][2]

Overlaps with

CHCl

often; check

integration.

1.36 s 9H - t-Butyl

Characteristic

sharp singlet.

[1][2]

Expert Insight: The coupling of Fluorine to the pyridine ring protons is diagnostic.

H-6 (Ortho to F): Often appears as a narrow doublet or singlet with fine structure because

(ortho) and

(meta) are small in 2,5-disubstituted systems.[1]
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H-4 (Ortho to F): Will show a distinct splitting pattern due to the large

.[1][2]

F NMR (376 MHz, CDCl

, proton-decoupled)
Shift (

ppm)
Pattern Assignment

-128.5 to -135.0 Singlet F-5

C NMR (100 MHz, CDCl

)
Key carbon signals will appear as doublets due to C-F coupling (

Hz).[2]

C-2 (Quaternary): ~165 ppm (d,

Hz)[1]

C-5 (C-F): ~158 ppm (d,

Hz)[1]

C-6 (CH): ~137 ppm (d,

Hz)[1]

C-4 (CH): ~123 ppm (d,

Hz)[1]

t-Butyl (CH3): ~30 ppm (s)[1][2]
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Mass Spectrometry (MS)[2]
Method: LC-MS (ESI, Positive Mode)[1]

Parent Ion [M+H]

: m/z 154.1

Fragmentation:

Loss of Methyl (M-15): m/z 139 (Stabilized cation)[1]

Loss of Isobutene (M-56): m/z 98 (Protonated 3-fluoropyridine species - McLafferty

rearrangement type)[1][2]

Part 4: Quality Control & Purity Analysis
To guarantee experimental reproducibility, the following HPLC method is recommended. It is

designed to separate the target from potential regioisomers (e.g., 4-tBu-3-F-pyridine) which

have very similar lipophilicities.[1][2]

HPLC Method Parameters
Parameter Condition

Column
C18 Reverse Phase (e.g., Agilent Zorbax

Eclipse Plus), 4.6 x 100 mm, 3.5 µm

Mobile Phase A Water + 0.1% Formic Acid (pH ~2.[1]7)

Mobile Phase B Acetonitrile + 0.1% Formic Acid

Flow Rate 1.0 mL/min

Gradient 5% B to 95% B over 8 minutes

Detection
UV @ 254 nm (aromatic) and 210 nm

(amide/general)

Retention Time
Target expected ~5.5 - 6.2 min (Late eluter due

to t-Bu)
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QC Workflow Diagram

Crude Sample Dissolution
(MeCN:H2O 50:50)

LC-MS Screening
(Confirm Mass 154.1)

1H/19F NMR
(Confirm Isomer)

 If Mass OK Batch Release
(>98% Purity)

 If Regio-pure

Click to download full resolution via product page

Caption: Figure 2. Step-by-step Quality Control workflow ensuring both chemical purity (LC)

and structural identity (NMR).

Part 5: Handling & Stability
Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The tert-butyl group

activates the ring slightly, making it susceptible to slow oxidation over months if exposed to

air.[1]

Safety: Irritant.[2] Use standard PPE.[2] Avoid contact with strong oxidizing agents.[2]

Reactivity: The C-F bond is stable to standard nucleophiles but can be engaged in Pd-

catalyzed C-F activation or SNAr reactions under forcing conditions (e.g., with strong

alkoxides).[1]

References
Minisci Reaction Protocols: Duncton, M. A. J. (2011).[2] Minisci reactions: Versatile CH-

functionalizations for medicinal chemists. Med.[2][4] Chem. Commun., 2, 1135-1161.[1] Link

Fluorine in Med Chem: Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008).[1]

Fluorine in medicinal chemistry. Chem. Soc. Rev., 37, 320-330.[1][2] Link

NMR of Fluoropyridines: Dolbier, W. R. (2009).[2] Guide to Fluorine NMR for Organic

Chemists. Wiley.[2] (Standard Reference Text).

Synthesis of 2-substituted-5-fluoropyridines: Example methodology adapted from Journal of
Medicinal Chemistry protocols for pyridine functionaliz

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b15334037/docs?utm_src=pdf-body-img#technical-characterization-guide-2-tert-butyl-5-fluoropyridine-1-2
https://orgsyn.org/demo.aspx?prep=cv7p0144
https://pubchem.ncbi.nlm.nih.gov/compound/2-tert-Butylpyridine
https://pubchem.ncbi.nlm.nih.gov/compound/2-tert-Butylpyridine
https://pubchem.ncbi.nlm.nih.gov/compound/2-tert-Butylpyridine
https://orgsyn.org/demo.aspx?prep=cv7p0144
https://pubchem.ncbi.nlm.nih.gov/compound/2-tert-Butylpyridine
https://pubchem.ncbi.nlm.nih.gov/compound/2-tert-Butylpyridine
https://www.researchgate.net/publication/230676257_Minisci_reactions_Versatile_CH-functionalizations_for_medicinal_chemists
https://orgsyn.org/demo.aspx?prep=cv7p0144
https://www.google.com/url?sa=E&q=https%3A%2F%2Fpubs.rsc.org%2Fen%2Fcontent%2Farticlelanding%2F2011%2Fmd%2Fc1md00134e
https://orgsyn.org/demo.aspx?prep=cv7p0144
https://orgsyn.org/demo.aspx?prep=cv7p0144
https://pubchem.ncbi.nlm.nih.gov/compound/2-tert-Butylpyridine
https://www.google.com/url?sa=E&q=https%3A%2F%2Fpubs.rsc.org%2Fen%2Fcontent%2Farticlelanding%2F2008%2Fcs%2Fb610213c
https://pubchem.ncbi.nlm.nih.gov/compound/2-tert-Butylpyridine
https://pubchem.ncbi.nlm.nih.gov/compound/2-tert-Butylpyridine
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15334037?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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